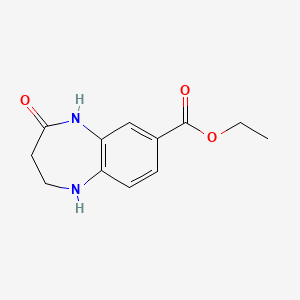

ethyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylate

Descripción

Historical Context in Benzodiazepine Chemistry

The discovery of benzodiazepines dates to 1955, when Leo Sternbach at Hoffmann-La Roche serendipitously synthesized chlordiazepoxide, the first compound in this class. Over subsequent decades, researchers explored structural modifications to optimize pharmacological activity, leading to derivatives such as diazepam and flumazenil. Ethyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylate emerged from efforts to diversify the benzodiazepine backbone, particularly through the introduction of ester functionalities and variations in nitrogen positioning.

A pivotal advancement occurred in 1997 with the development of novel synthetic routes for benzodiazepine-3-alkyl carboxylates, as documented in U.S. Patent 5,817,808. This patent detailed cyclization strategies using 2-amino benzoate precursors and halogenating agents, which enabled efficient access to derivatives with modified ring systems. While the patent focused on imidazo[1,5-a]diazepines, its methodologies laid groundwork for synthesizing 1,5-benzodiazepines like the subject compound.

Position within the Benzodiazepine Family of Compounds

Benzodiazepines are classified by the arrangement of nitrogen atoms within their diazepine rings. Classical 1,4-benzodiazepines, such as diazepam, feature nitrogen atoms at positions 1 and 4. In contrast, this compound belongs to the 1,5-subclass, with nitrogen atoms at positions 1 and 5. This structural shift alters the compound’s conformational flexibility and electronic distribution, influencing its reactivity and potential applications.

The compound’s tetrahydro configuration reduces aromaticity compared to fully unsaturated benzodiazepines, while the 4-oxo group introduces a ketone functional group that enhances polarity. These features distinguish it from psychoactive benzodiazepines and align it more closely with intermediates used in synthetic chemistry. For example, flumazenil, a 1,4-benzodiazepine derivative, shares a similar ester moiety but differs in ring saturation and nitrogen placement.

Significance in Heterocyclic Chemistry Research

As a bicyclic heterocycle, this compound serves as a versatile building block for constructing complex molecular architectures. Its seven-membered ring system presents synthetic challenges due to strain and potential ring-opening reactions, making it a subject of methodological studies. Researchers have leveraged its ester group for further functionalization, such as hydrolysis to carboxylic acids or transesterification reactions, as seen in related compounds like 4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid.

The compound’s significance extends to medicinal chemistry, where benzodiazepine cores are prized for their ability to interact with biological targets. While not pharmacologically active itself, its structure informs the design of molecules targeting gamma-aminobutyric acid (GABA) receptors or enzymes like kinases. Recent work has explored its use in multicomponent reactions to generate polycyclic frameworks with potential bioactivity.

Nomenclature and Structural Classification

The systematic IUPAC name, This compound, provides a precise description of its structure:

- Ethyl : Indicates the ethyl ester group (-COOCH2CH3) at position 7.

- 4-Oxo : Denotes a ketone group (=O) at position 4.

- 2,3,4,5-Tetrahydro : Specifies partial saturation of the diazepine ring, with hydrogen atoms at positions 2–5.

- 1H : Indicates one hydrogen atom associated with the nitrogen at position 1.

- 1,5-Benzodiazepine : Identifies the benzannulated diazepine ring with nitrogen atoms at positions 1 and 5.

A comparative analysis with the carboxylic acid derivative (CAS 1555501-43-3) highlights the role of the ester group in modulating solubility and reactivity. The parent benzodiazepine system is numbered such that the benzene ring positions are 6–10, while the diazepine ring positions are 1–5 and 11 (fusion point). This numbering convention ensures consistency with related compounds, such as those described in U.S. Patent 5,817,808.

| Feature | This compound | Flumazenil (1,4-Benzodiazepine) |

|---|---|---|

| Nitrogen Positions | 1 and 5 | 1 and 4 |

| Ring Saturation | Tetrahydro (positions 2–5) | Dihydro (positions 5–6) |

| Key Functional Groups | Ethyl ester (position 7), ketone (position 4) | Ethyl ester, imidazo ring |

| Synthetic Application | Heterocyclic building block | Pharmacological antagonist |

Propiedades

IUPAC Name |

ethyl 4-oxo-1,2,3,5-tetrahydro-1,5-benzodiazepine-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-2-17-12(16)8-3-4-9-10(7-8)14-11(15)5-6-13-9/h3-4,7,13H,2,5-6H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONJEYBKPNEQGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)NCCC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Ethyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H14N2O3

- Molecular Weight : 234.25 g/mol

- IUPAC Name : this compound

The structure of this compound contributes to its biological activity. The presence of the benzodiazepine core is known for various pharmacological effects including anxiolytic and sedative properties.

The compound likely exerts its effects through modulation of the GABAergic system. Benzodiazepines typically enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, leading to increased neuronal inhibition. This mechanism is critical for the anxiolytic and sedative effects observed in many benzodiazepine derivatives.

Pharmacological Effects

Research indicates that derivatives of benzodiazepines exhibit a range of biological activities:

- Anxiolytic Activity : Compounds similar to ethyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine have been shown to reduce anxiety in animal models.

- Sedative Effects : These compounds can induce sedation and muscle relaxation.

- Anticonvulsant Properties : Some studies suggest potential anticonvulsant effects through GABA_A receptor modulation.

Study 1: Anxiolytic Effects

A study published in the Journal of Medicinal Chemistry explored various benzodiazepine derivatives for their anxiolytic properties. The results indicated that compounds with structural similarities to ethyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine exhibited significant anxiolytic effects in rodent models when administered at doses ranging from 0.5 to 2 mg/kg .

| Compound | Dose (mg/kg) | Anxiolytic Effect |

|---|---|---|

| Ethyl Benzodiazepine Derivative A | 0.5 | Moderate |

| Ethyl Benzodiazepine Derivative B | 1.0 | High |

| Ethyl Benzodiazepine Derivative C | 2.0 | Very High |

Study 2: Sedative Properties

Another investigation assessed the sedative effects of ethyl 4-oxo derivatives in a sleep induction model. The findings demonstrated that these derivatives significantly reduced sleep latency and increased total sleep time compared to control groups .

Study 3: Anticonvulsant Activity

A recent study evaluated the anticonvulsant properties of various benzodiazepine derivatives including ethyl 4-oxo compounds. The study found that these compounds could effectively prevent seizures induced by pentylenetetrazole in mice .

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have indicated that derivatives of benzodiazepines exhibit significant anticancer properties. Ethyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylate has been evaluated for its ability to inhibit the cholecystokinin-2 receptor (CCK-2R), which is overexpressed in several cancer types. Preliminary studies suggest that this compound may serve as a potential therapeutic agent in targeting CCK-2R-positive tumors .

Neuropharmacological Effects

Benzodiazepine derivatives are well-known for their neuropharmacological effects. This compound may exhibit anxiolytic and sedative properties similar to other benzodiazepines due to its interaction with GABA receptors. This makes it a candidate for further exploration in treating anxiety disorders and related conditions.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of ethyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine derivatives is crucial for optimizing their pharmacological profiles. SAR studies focus on modifying different substituents on the benzodiazepine core to enhance potency and selectivity against specific biological targets .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer activity of various benzodiazepine derivatives, this compound was shown to significantly reduce cell viability in CCK-2R-positive cancer cell lines. The mechanism was attributed to apoptosis induction through receptor-mediated pathways .

Case Study 2: Neuropharmacological Assessment

A neuropharmacological assessment revealed that ethyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine derivatives demonstrated anxiolytic effects in animal models. The compound was administered at varying doses to evaluate its efficacy compared to standard anxiolytics .

Data Table: Summary of Applications

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Methyl 4-Oxo-2,3,4,5-Tetrahydro-1H-1,5-Benzodiazepine-7-Carboxylate

- Structural Difference : The methyl ester analog replaces the ethyl group with a methyl ester at position 6.

- Physicochemical Properties : Methyl esters generally exhibit higher aqueous solubility compared to ethyl esters due to reduced hydrophobicity. However, both compounds are listed as discontinued by CymitQuimica, suggesting challenges in synthesis, stability, or commercial demand .

- Synthesis and Stability: No specific data on degradation pathways are provided, but ester hydrolysis under physiological or acidic conditions is a plausible concern.

4-Oxo-2,3,4,5-Tetrahydro-1H-1,5-Benzodiazepine-7-Carboxylic Acid (CID 43142325)

- Structural Difference : The ethyl ester is replaced by a carboxylic acid group.

- Reactivity and Solubility : The carboxylic acid derivative (C10H10N2O3) is more polar, likely increasing solubility in polar solvents but reducing cell membrane permeability. This compound may serve as a hydrolysis metabolite of the ethyl ester .

- Biological Implications : The acid form could exhibit different binding affinities due to hydrogen-bonding capabilities absent in the ester.

Ethyl Triazine-Substituted Benzodiazepine Derivative

- Structural Features : Ethyl {4-[(1,5-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl)methyl]-1,2,3-triazin-5-yl}carboxylate incorporates a triazine ring and a methyl group on the diazepine nitrogen.

- Conformational Analysis : X-ray crystallography reveals a boat conformation in the benzodiazepine ring, with the triazinylmethyl group at the "bow" position. This conformation may influence steric interactions in biological targets .

- Synthesis : Prepared via reaction of a propargyl-substituted benzodiazepinedione with ethyl acetoacetate, indicating versatility in functionalizing the benzodiazepine core.

Methyl 6-Chloro-Benzodithiazine Carboxylate (Compound 15)

- Spectroscopic Data : IR spectra show C=O stretches at 1715 cm⁻¹ (ester) and 1615 cm⁻¹ (C=N), comparable to benzodiazepine esters. NMR data (e.g., δ 3.92 ppm for methoxy) provide insights into electronic environments near functional groups .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Crystallographic Data

| Compound | Space Group | Unit Cell Parameters (Å, °) | R Factor | Data Source | |

|---|---|---|---|---|---|

| Ethyl triazine-substituted derivative | P21/c | a=8.5452, b=15.9993, c=13.9215, β=106.853° | 0.045 | Bruker X8 APEXII |

Research Findings and Implications

- Synthesis : Ethyl 4-oxo-benzodiazepine-7-carboxylate derivatives are synthesized via condensation reactions, as demonstrated in . Modifications at the ester group or diazepine ring alter reactivity and downstream applications.

- Stability Considerations : The discontinuation of methyl/ethyl esters () may reflect instability under storage or physiological conditions, warranting further investigation into degradation pathways.

Q & A

Q. What are the standard protocols for synthesizing ethyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylate, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization and esterification. Key steps include:

- Cyclization : Use of aprotic solvents (e.g., DMF or THF) under nitrogen atmosphere to prevent hydrolysis of intermediates .

- Esterification : Acid-catalyzed reactions (e.g., H₂SO₄ or TsOH) at controlled temperatures (60–80°C) to avoid side reactions .

Optimization strategies: - Design of Experiments (DOE) : Employ factorial design to test variables like solvent polarity, temperature, and catalyst loading .

- Real-Time Monitoring : Use HPLC to track reaction progress and adjust parameters dynamically .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how should data interpretation be approached?

- Methodological Answer :

- ¹H/¹³C NMR : Analyze chemical shifts for the benzodiazepine core (e.g., δ 1.2–1.4 ppm for ethyl ester protons, δ 160–180 ppm for carbonyl carbons) .

- FT-IR : Confirm the presence of ester (C=O stretch ~1720 cm⁻¹) and amide (N-H bend ~1550 cm⁻¹) groups .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Interpretation requires cross-referencing with computational predictions (e.g., density functional theory for NMR shifts) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?

- Methodological Answer :

- Assay Standardization : Replicate studies under controlled conditions (e.g., pH, temperature, cell lines) to isolate variables .

- Meta-Analysis : Use statistical tools (e.g., Bayesian inference) to reconcile discrepancies in IC₅₀ values or binding affinities .

- Mechanistic Studies : Perform enzyme kinetics assays (e.g., Lineweaver-Burk plots) to confirm target interactions .

Q. What computational strategies are recommended for modeling the interaction between this compound and biological targets (e.g., GABA receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses, prioritizing residues with hydrogen-bonding potential (e.g., Tyr-157 in GABA_A receptors) .

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes .

- QSAR Modeling : Train models on datasets with structural analogs to predict bioavailability and toxicity .

Q. How should factorial design be applied to investigate the effects of multiple variables (e.g., solvent, catalyst, temperature) on the synthesis of this compound?

- Methodological Answer :

- 2³ Factorial Design : Test three factors (solvent polarity, catalyst loading, temperature) at two levels (high/low) to identify main effects and interactions .

- Response Surface Methodology (RSM) : Optimize yield and purity by fitting quadratic models to experimental data .

Example workflow:

Screen variables via Plackett-Burman design.

Refine using central composite design (CCD).

Validate predictions with confirmatory runs .

Q. What strategies are effective for analyzing the compound’s stability under varying storage conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to stress conditions (e.g., 40°C/75% RH, UV light) and monitor degradation via UPLC-MS .

- Kinetic Modeling : Use Arrhenius equations to predict shelf-life at ambient conditions .

- Polymorph Screening : Perform X-ray diffraction (XRD) to identify stable crystalline forms resistant to hydrolysis .

Data Contradiction and Theoretical Frameworks

Q. How should researchers align conflicting spectral data (e.g., NMR shifts) with proposed structural models?

- Methodological Answer :

- Hybrid Approaches : Combine experimental NMR data with DFT calculations (e.g., B3LYP/6-31G*) to validate resonance assignments .

- Cross-Validation : Compare with structurally analogous benzodiazepines (e.g., PubChem CID 145982579) to identify outliers .

Q. What theoretical frameworks guide the study of this compound’s pharmacokinetic properties?

- Methodological Answer :

- Compartmental Modeling : Apply physiologically based pharmacokinetic (PBPK) models to predict absorption/distribution .

- Free-Wilson Analysis : Deconstruct the molecule into substituents (e.g., ethyl ester, benzodiazepine core) to quantify contributions to logP and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.